molecular formula C13H16ClN3OS B5206337 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B5206337
M. Wt: 297.80 g/mol
InChI Key: CERKXBPGQFGBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a chloro-substituted benzimidazole ring and a diethylacetamide group, which may contribute to its specific properties and applications.

Properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-3-17(4-2)12(18)8-19-13-15-10-6-5-9(14)7-11(10)16-13/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERKXBPGQFGBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with biopolymers in the living system, potentially inhibiting enzymes or interfering with nucleic acid synthesis. The chloro and sulfanyl groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide apart is its unique combination of a chloro-substituted benzimidazole ring and a diethylacetamide group. This structure may confer specific biological activities and chemical reactivity that are distinct from other benzimidazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.